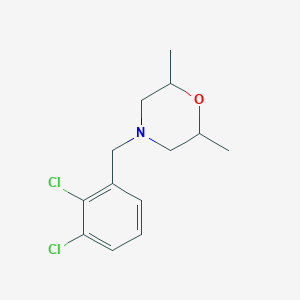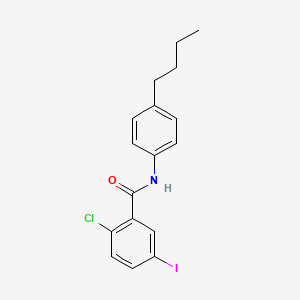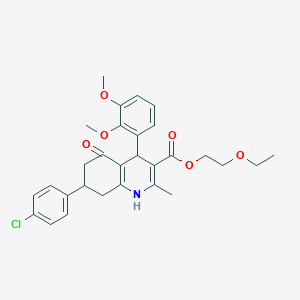![molecular formula C22H25BrN2O6 B5091563 1-(4-bromobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5091563.png)
1-(4-bromobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-bromobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate, also known as BRL-15572, is a chemical compound that has been extensively studied for its potential use in the treatment of various diseases. BRL-15572 belongs to the class of piperazine derivatives and has been shown to have promising pharmacological properties.
Mechanism of Action
1-(4-bromobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate has been shown to modulate the activity of the GABA-A receptor, which is the main inhibitory neurotransmitter receptor in the brain. It acts as a positive allosteric modulator of the GABA-A receptor, which enhances the activity of the receptor and increases the inhibitory effects of GABA.
Biochemical and Physiological Effects:
1-(4-bromobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to improve cognitive function and memory in animal studies. Additionally, 1-(4-bromobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate has been shown to have antipsychotic effects in animal models of schizophrenia.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-bromobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate in lab experiments is its high potency and selectivity for the GABA-A receptor. This allows for precise modulation of the receptor activity and reduces the risk of off-target effects. However, one limitation of using 1-(4-bromobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate is its relatively short half-life, which may require frequent dosing in animal studies.
Future Directions
There are several future directions for the research on 1-(4-bromobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate. One potential direction is to investigate its potential use in the treatment of other neurological disorders such as epilepsy and Alzheimer's disease. Another direction is to develop more potent and selective analogs of 1-(4-bromobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate for improved therapeutic efficacy. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-(4-bromobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate and its effects on other neurotransmitter systems.
Synthesis Methods
The synthesis of 1-(4-bromobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate involves the reaction of 1-(4-bromobenzyl)piperazine with 3-methylphenoxyacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with oxalic acid to obtain the oxalate salt of 1-(4-bromobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate.
Scientific Research Applications
1-(4-bromobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate has been extensively studied for its potential use in the treatment of various diseases such as anxiety, depression, and schizophrenia. It has been shown to have anxiolytic and antidepressant effects in animal models, and its mechanism of action has been attributed to its ability to modulate the activity of the GABA-A receptor.
properties
IUPAC Name |
1-[4-[(4-bromophenyl)methyl]piperazin-1-yl]-2-(3-methylphenoxy)ethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O2.C2H2O4/c1-16-3-2-4-19(13-16)25-15-20(24)23-11-9-22(10-12-23)14-17-5-7-18(21)8-6-17;3-1(4)2(5)6/h2-8,13H,9-12,14-15H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZKGBXATYAEAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)CC3=CC=C(C=C3)Br.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25BrN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[(4-Bromophenyl)methyl]piperazin-1-yl]-2-(3-methylphenoxy)ethanone;oxalic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B5091490.png)


![2-methyl-3-phenyl-7-(4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5091511.png)
![4-bicyclo[2.2.1]hept-2-yl-2,6-dimethylmorpholine](/img/structure/B5091516.png)



![4-{[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]methyl}thiomorpholine](/img/structure/B5091531.png)
![6-(benzylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide](/img/structure/B5091541.png)

![N-(3-methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B5091551.png)
![5-({[5-benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B5091571.png)
![(3R*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5091575.png)